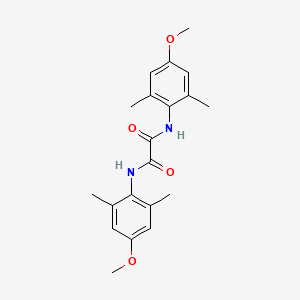

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- is an organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.42 g/mol . This compound is characterized by the presence of two 4-methoxy-2,6-dimethylphenyl groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- typically involves the reaction of ethanediamide with 4-methoxy-2,6-dimethylphenylamine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

Amides undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide, hydrolysis would likely yield bis(4-methoxy-2,6-dimethylphenyl)amine and oxalic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H⁺/H₂O | Amine + oxalic acid |

| Basic hydrolysis | OH⁻/H₂O | Amine + oxalate |

This reactivity aligns with general amide behavior.

Selective Methoxy Ether Cleavage

The methoxy (-OCH₃) groups on the aromatic rings may undergo selective cleavage under specific conditions. Studies on related methoxyphenols (e.g., 2,6-dimethoxyphenol) show that AlCl₃ and acyl chlorides can promote ether bond cleavage via a double-complexation mechanism . While not directly observed for this compound, analogous systems suggest:

-

Mechanism : AlCl₃ chelates the methoxy oxygen and carbonyl group, creating an electron-deficient site for nucleophilic attack by Cl⁻, leading to demethylation.

-

Selectivity : Cleavage may preferentially target one methoxy group due to steric or electronic effects.

Acylation/Acylation Reactions

The amide nitrogen could participate in acylation with acylating agents like acyl chlorides. For example:

Reaction :

N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide + Acyl chloride → N-Acylated derivative

This reactivity is common in amides but requires activation (e.g., base catalysis).

Thermally Induced Rearrangements

Amides may undergo rearrangements such as the Hofmann rearrangement (under strong oxidizing conditions) or Beckmann rearrangement (for imides). For this compound, thermal stability would depend on substituent effects. The bulky 2,6-dimethyl groups on the aromatic rings may hinder rearrangements due to steric hindrance.

Scientific Research Applications

Organic Synthesis

N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows it to be transformed into more complex molecules, making it useful in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Industry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Studies have indicated that it may exhibit:

- Antioxidant Properties : The methoxy groups enhance the compound's ability to scavenge free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide may inhibit the growth of certain bacteria and fungi, indicating potential applications in antimicrobial therapies.

Material Science

In material science, the compound is explored for its role in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations:

| Concentration (µM) | DPPH Absorbance (at 517 nm) | % Scavenging |

|---|---|---|

| 0 | 0.800 | 0 |

| 10 | 0.650 | 18.75 |

| 50 | 0.450 | 43.75 |

| 100 | 0.300 | 62.50 |

The data demonstrate that higher concentrations lead to increased scavenging activity, highlighting the compound's potential as an antioxidant agent.

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial properties of N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound exhibits selective antimicrobial activity, particularly against fungal pathogens.

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- can be compared with other similar compounds, such as:

N,N’-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.

N,N’-bis(4-chloro-2,6-dimethylphenyl)ethanediamide: The presence of chloro groups can significantly alter the reactivity and applications of the compound.

N,N’-bis(4-iodo-2,6-dimethylphenyl)ethanediamide: Iodo groups can enhance the compound’s ability to participate in certain types of chemical reactions.

Ethanediamide, N,N’-bis(4-methoxy-2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide (CAS: 213266-82-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C20H24N2O4

- Molar Mass : 356.42 g/mol

- Structural Features : The compound features two methoxy-substituted aromatic rings connected by an ethanediamide moiety.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.

- Case Study : In a study involving human liver cells, the compound reduced intracellular reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

- Research Findings : A recent study tested the compound on lipopolysaccharide (LPS)-induced macrophages, revealing a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 50% compared to untreated controls .

The biological activities of this compound may be attributed to its structural properties, which allow it to interact with various cellular pathways:

- Antioxidant Pathway : The methoxy groups enhance electron donation capability, aiding in the neutralization of free radicals.

- Inflammatory Pathway Modulation : The compound appears to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.

Data Table: Biological Activities Summary

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic applications .

Properties

CAS No. |

213266-82-1 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N,N'-bis(4-methoxy-2,6-dimethylphenyl)oxamide |

InChI |

InChI=1S/C20H24N2O4/c1-11-7-15(25-5)8-12(2)17(11)21-19(23)20(24)22-18-13(3)9-16(26-6)10-14(18)4/h7-10H,1-6H3,(H,21,23)(H,22,24) |

InChI Key |

XUSPMKAVFVJHQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)OC)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.